

CAS number for 3-(4-Chlorophenyl)morpholine hydrochloride

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)morpholine
hydrochloride

Cat. No.: B1591403

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An In-Depth Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of **3-(4-Chlorophenyl)morpholine hydrochloride** (CAS Number: 1170797-92-8). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key synthetic intermediate. The guide covers its chemical identity, physicochemical properties, a plausible synthetic pathway, detailed analytical characterization protocols, and its principal applications in the pharmaceutical and agrochemical sectors. By integrating field-proven insights with established scientific principles, this whitepaper serves as an authoritative resource for the effective utilization and handling of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

3-(4-Chlorophenyl)morpholine hydrochloride is the hydrochloride salt of the parent compound, 3-(4-chlorophenyl)morpholine. The salt form enhances stability and solubility, simplifying its handling and use in various reaction conditions^[1]. Its core structure consists of a morpholine ring, a heterocyclic motif widely recognized as a "privileged pharmacophore" in medicinal chemistry, substituted with a 4-chlorophenyl group at the 3-position^{[2][3]}. This substitution pattern is critical for its utility in building more complex, biologically active molecules.

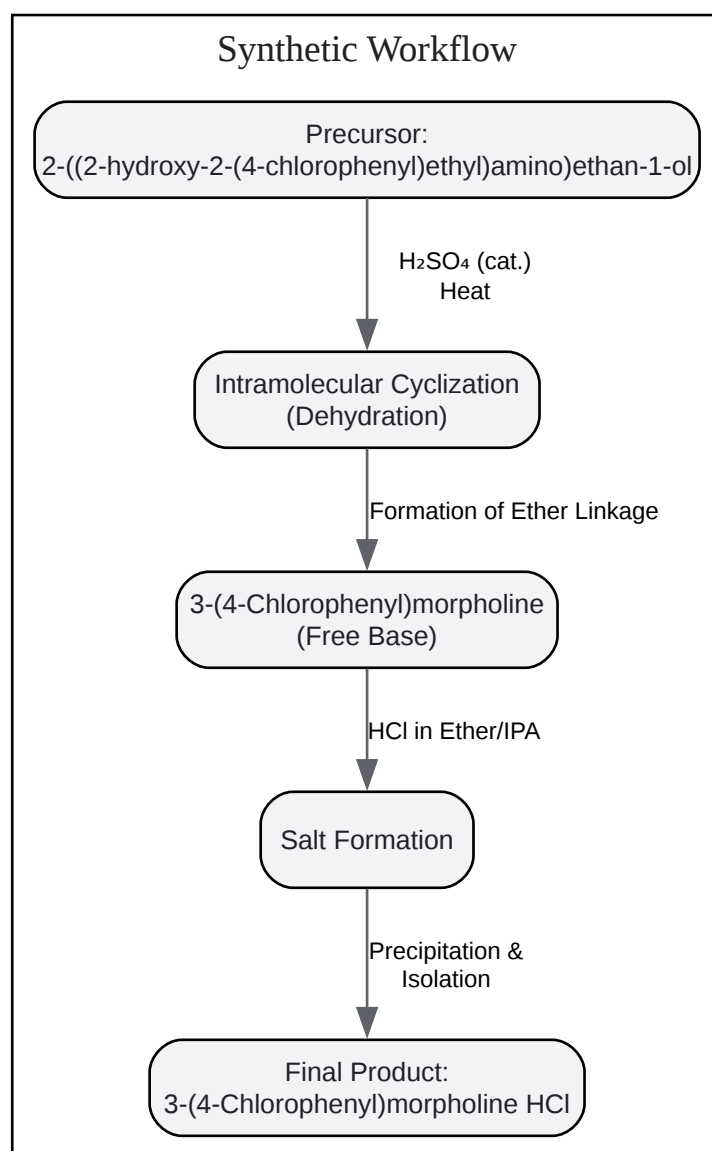
The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	1170797-92-8	[1][4][5]
Molecular Formula	C ₁₀ H ₁₂ ClNO·HCl	[1]
Molecular Weight	234.13 g/mol	[1][6][7]
Appearance	White crystalline powder	[1]
Purity	≥ 95-98% (typically by HPLC)	[1][8]
Melting Point	198-203 °C	[1]
PubChem CID	17749821	[1]
InChI Key	VKUBCLCJPLUOTA-UHFFFAOYSA-N	[8]

Plausible Synthetic Pathway and Mechanistic Rationale

The synthesis of substituted morpholines is a well-established field in organic chemistry[9][10]. While proprietary manufacturing details for **3-(4-Chlorophenyl)morpholine hydrochloride** are not publicly disclosed, a logical and chemically sound synthetic route can be postulated. A common approach involves the cyclization of an appropriate N-substituted diethanolamine derivative.

Causality of Experimental Choices: The selection of a starting material like 2-((2-hydroxy-2-(4-chlorophenyl)ethyl)amino)ethan-1-ol is strategic. This precursor already contains the complete carbon and nitrogen skeleton required for the final morpholine ring, with the chlorophenyl group correctly positioned. The subsequent intramolecular cyclization, typically acid-catalyzed (e.g., using sulfuric acid), is an efficient method for forming the six-membered morpholine ring. The final step, treatment with hydrochloric acid, serves the dual purpose of protonating the basic morpholine nitrogen to form the stable, crystalline hydrochloride salt and facilitating purification through precipitation.



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Caption: A plausible synthetic workflow for 3-(4-Chlorophenyl)morpholine HCl.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a synthetic intermediate is paramount for the success of subsequent reactions and the quality of the final product. A multi-modal analytical approach is typically employed, with High-Performance Liquid Chromatography (HPLC) being the primary technique for purity assessment^[1].

Trustworthiness Through Self-Validation: The described HPLC protocol is a self-validating system. System suitability tests (SSTs), including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, must be performed before sample analysis. These SSTs confirm that the chromatographic system is performing correctly, ensuring the trustworthiness and reliability of the generated purity data.

High-Performance Liquid Chromatography (HPLC) Protocol

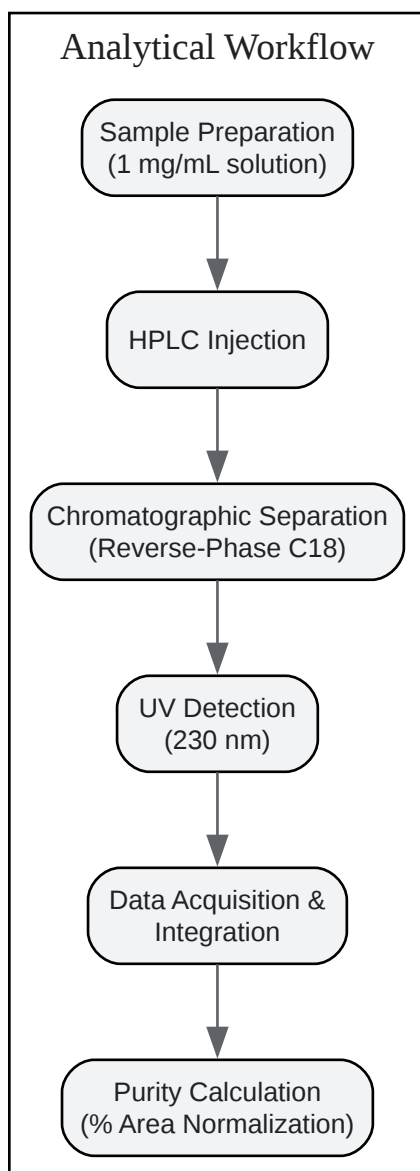
This protocol outlines a standard reverse-phase HPLC method for determining the purity of **3-(4-Chlorophenyl)morpholine hydrochloride**.

Rationale: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. A mobile phase of acetonitrile and water provides good separation, while the addition of an acid like trifluoroacetic acid (TFA) ensures sharp, symmetrical peak shapes by suppressing the ionization of any residual free amine. UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group (approx. 225-235 nm) provides high sensitivity.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	10% B to 90% B over 15 min
Flow Rate	1.0 mL/min
Column Temp.	30 $^{\circ}$ C
Injection Vol.	10 μ L
Detector	UV at 230 nm
Sample Prep.	1 mg/mL in 50:50 Water:Acetonitrile

Step-by-Step Methodology:

- **System Preparation:** Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
- **Sample Preparation:** Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.
- **System Suitability:** Inject a standard solution multiple times (n=5) to verify system performance against pre-defined criteria (e.g., RSD of retention time <1%, tailing factor <1.5).
- **Sample Analysis:** Inject the sample solution.
- **Data Processing:** Integrate the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).



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Caption: Standard analytical workflow for purity determination by HPLC.

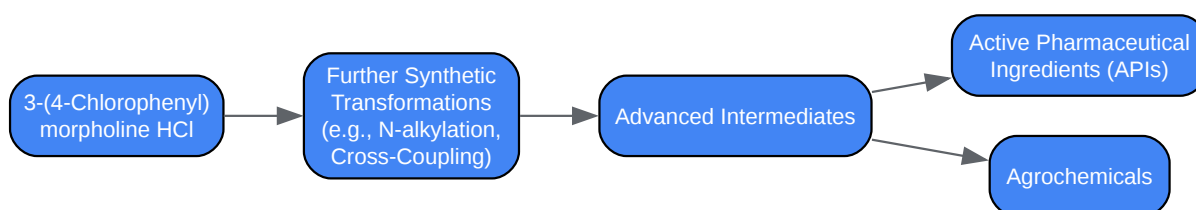
Confirmatory Analyses

- Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected monoisotopic mass for the free base ($C_{10}H_{12}ClNO$) is 197.06 Da[11].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by showing the expected proton and carbon environments and their connectivities.

Applications in Research and Development

3-(4-Chlorophenyl)morpholine hydrochloride is not typically an end-product but rather a crucial starting material or building block in multi-step syntheses[1]. Its value lies in the combination of the pharmacologically significant morpholine ring and the synthetically versatile chlorophenyl group.

- **Pharmaceutical Development:** The compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders[1][12]. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the chlorophenyl group can be a key binding element or a handle for further chemical modification (e.g., through cross-coupling reactions).
- **Agrochemical Synthesis:** It is also used in the development of advanced crop protection agents. The structural features of the molecule can be incorporated into new pesticides or herbicides to enhance their efficacy and stability[1].
- **Material Science:** The compound's properties may lend themselves to the development of specialty polymers and coatings, potentially conferring enhanced durability and chemical resistance[1].



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Caption: Role as a versatile intermediate in multi-step synthetic applications.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information provided is based on typical Safety Data Sheets (SDS) for this class of chemical.

- Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302)[13].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.
 - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust[13][14].
- First Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[13][14].
 - In case of skin contact: Wash off with soap and plenty of water.
 - If inhaled: Move person into fresh air.
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Commercial suppliers often recommend storage at refrigerated temperatures (0-8 °C) to ensure long-term stability[1].

Conclusion

3-(4-Chlorophenyl)morpholine hydrochloride is a high-value chemical intermediate whose utility is rooted in its distinct molecular architecture. Its CAS number is 1170797-92-8. The combination of the proven morpholine pharmacophore and a functionalized phenyl ring makes it a versatile starting point for complex syntheses in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols is critical for its effective and safe application in research and development.

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